molecular formula C23H25F3O3 B1360800 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-2'-[(4-trifluoromethyl)phenyl]butyrophenone CAS No. 898757-59-0

4-(5,5-Dimethyl-1,3-dioxan-2-yl)-2'-[(4-trifluoromethyl)phenyl]butyrophenone

Cat. No.: B1360800
CAS No.: 898757-59-0
M. Wt: 406.4 g/mol
InChI Key: SRNNWXJBZLWIMI-UHFFFAOYSA-N
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Description

4-(5,5-Dimethyl-1,3-dioxan-2-yl)-2’-[(4-trifluoromethyl)phenyl]butyrophenone is a complex organic compound characterized by its unique structural features It contains a dioxane ring, a trifluoromethyl group, and a butyrophenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-2’-[(4-trifluoromethyl)phenyl]butyrophenone typically involves multiple steps:

    Formation of the Dioxane Ring: The dioxane ring can be synthesized through the acid-catalyzed cyclization of appropriate diols.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Coupling with Butyrophenone: The final step involves coupling the dioxane and trifluoromethyl intermediates with butyrophenone under conditions that may include the use of catalysts like palladium or copper.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(5,5-Dimethyl-1,3-dioxan-2-yl)-2’-[(4-trifluoromethyl)phenyl]butyrophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or hydride donors such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with functional groups replacing the trifluoromethyl group.

Scientific Research Applications

4-(5,5-Dimethyl-1,3-dioxan-2-yl)-2’-[(4-trifluoromethyl)phenyl]butyrophenone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-2’-[(4-trifluoromethyl)phenyl]butyrophenone depends on its application:

    Biological Activity: It may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.

    Material Science: Its unique structure can impart specific physical properties to materials, such as increased rigidity or altered electronic behavior.

Comparison with Similar Compounds

Similar Compounds

    4-(5,5-Dimethyl-1,3-dioxan-2-yl)-2’-phenylbutyrophenone: Lacks the trifluoromethyl group, resulting in different chemical and physical properties.

    4-(5,5-Dimethyl-1,3-dioxan-2-yl)-2’-[(4-methyl)phenyl]butyrophenone: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and applications.

Uniqueness

The presence of the trifluoromethyl group in 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-2’-[(4-trifluoromethyl)phenyl]butyrophenone imparts unique properties, such as increased lipophilicity and metabolic stability, making it distinct from similar compounds.

Properties

IUPAC Name

4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-[2-[4-(trifluoromethyl)phenyl]phenyl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25F3O3/c1-22(2)14-28-21(29-15-22)9-5-8-20(27)19-7-4-3-6-18(19)16-10-12-17(13-11-16)23(24,25)26/h3-4,6-7,10-13,21H,5,8-9,14-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRNNWXJBZLWIMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)CCCC(=O)C2=CC=CC=C2C3=CC=C(C=C3)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00646083
Record name 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-[4'-(trifluoromethyl)[1,1'-biphenyl]-2-yl]butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898757-59-0
Record name 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-[4′-(trifluoromethyl)[1,1′-biphenyl]-2-yl]-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898757-59-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-[4'-(trifluoromethyl)[1,1'-biphenyl]-2-yl]butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5,5-Dimethyl-1,3-dioxan-2-yl)-2'-[(4-trifluoromethyl)phenyl]butyrophenone
Reactant of Route 2
4-(5,5-Dimethyl-1,3-dioxan-2-yl)-2'-[(4-trifluoromethyl)phenyl]butyrophenone
Reactant of Route 3
4-(5,5-Dimethyl-1,3-dioxan-2-yl)-2'-[(4-trifluoromethyl)phenyl]butyrophenone
Reactant of Route 4
Reactant of Route 4
4-(5,5-Dimethyl-1,3-dioxan-2-yl)-2'-[(4-trifluoromethyl)phenyl]butyrophenone
Reactant of Route 5
4-(5,5-Dimethyl-1,3-dioxan-2-yl)-2'-[(4-trifluoromethyl)phenyl]butyrophenone
Reactant of Route 6
4-(5,5-Dimethyl-1,3-dioxan-2-yl)-2'-[(4-trifluoromethyl)phenyl]butyrophenone

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